REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([C:8]([OH:13])([CH2:11][CH3:12])[CH2:9][CH3:10])=[CH:6][CH:5]=[CH:4][N:3]=1.[OH-].[Na+].[CH3:16]I>CN(C=O)C>[CH2:9]([C:8]([C:7]1[C:2]([CH3:1])=[N:3][CH:4]=[CH:5][CH:6]=1)([O:13][CH3:16])[CH2:11][CH3:12])[CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
0.444 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC=C1C(CC)(CC)O
|
Name
|
|
Quantity
|
0.125 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under vacuum
|
Type
|
ADDITION
|
Details
|
Brine (25 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted with CH2Cl2 (4×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration the solvent
|
Type
|
CUSTOM
|
Details
|
was removed by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on a silica gel column (1:1 Et2O/CH2Cl2)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)(OC)C=1C(=NC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.176 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |